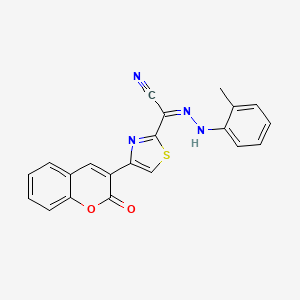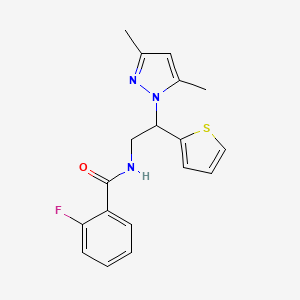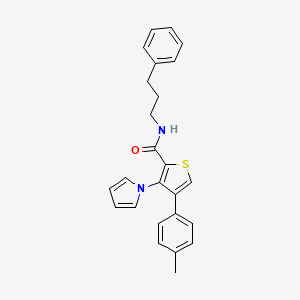
1-formylpiperidine-3-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Formylpiperidine-3-carboxylic Acid is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a formyl group attached to the nitrogen atom of the piperidine ring and a carboxylic acid group at the third position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Formylpiperidine-3-carboxylic Acid typically involves the formylation of piperidine derivatives. One common method is the reaction of piperidine with formic acid or formic acid derivatives under controlled conditions. The reaction can be catalyzed by acids or bases, depending on the desired reaction pathway.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale formylation reactions using formic acid and piperidine in the presence of suitable catalysts. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions: 1-Formylpiperidine-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group under oxidative conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: The major product is 1-piperidine-3,3-dicarboxylic acid.
Reduction: The major product is 1-hydroxymethylpiperidine-3-carboxylic acid.
Substitution: Various substituted piperidine derivatives are formed depending on the nucleophile used.
科学研究应用
1-Formylpiperidine-3-carboxylic Acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用机制
The mechanism of action of 1-Formylpiperidine-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The piperidine ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
1-Formylpiperidine-3-carboxylic Acid can be compared with other piperidine derivatives, such as:
N-Formylpiperidine: Similar in structure but lacks the carboxylic acid group.
Piperidine-3-carboxylic Acid: Lacks the formyl group but has similar chemical properties.
1-Hydroxymethylpiperidine-3-carboxylic Acid: A reduction product of this compound with different reactivity.
属性
IUPAC Name |
1-formylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c9-5-8-3-1-2-6(4-8)7(10)11/h5-6H,1-4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEMYMSYORUIHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(2,6-Dimethyl-N-propan-2-ylanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B2591019.png)
![N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2591021.png)
![N-(furan-2-ylmethyl)-4-methylbenzo[d]thiazol-2-amine](/img/structure/B2591022.png)

![(Z)-ethyl 2-(2-((2-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2591026.png)


![Methyl 4-[3-(4-carbamoylpiperidin-1-yl)azetidine-1-carbonyl]benzoate](/img/structure/B2591033.png)


![N-(3-chloro-4-methylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2591037.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxolan-2-yl)propanoic acid](/img/structure/B2591040.png)
![2-[(3-chlorophenyl)sulfinyl]-N-methyl-N-phenylacetamide](/img/structure/B2591041.png)
